Seven-Membered Chelate Ring Formation vs. Five/Six-Membered Rings in Monofunctional Analogs
2'-Aminobiphenyl-2-ol forms a seven-membered chelate ring upon binding copper(II), as characterized by elemental analysis and magnetic susceptibility measurements of isolated complexes (Cu(abp)₂, Cu₅(abp)₈(OH)₂·3H₂O) [1]. In contrast, 2-aminophenol forms a five-membered chelate, and 2,2'-biphenol typically yields six-membered chelates [2]. The larger ring size alters metal-ligand bond angles, stability, and potential for polynuclear species formation .
| Evidence Dimension | Chelate ring size upon Cu(II) coordination |
|---|---|
| Target Compound Data | 7-membered chelate ring (Cu(abp)₂ and polynuclear complexes isolated) |
| Comparator Or Baseline | 2-Aminophenol: 5-membered chelate; 2,2'-Biphenol: 6-membered chelate |
| Quantified Difference | Ring size difference: 2-3 members |
| Conditions | Copper(II) acetate in aqueous ethanol; room temperature precipitation |
Why This Matters
Chelate ring size dictates metal binding strength, complex geometry, and catalytic activity, making 2'-aminobiphenyl-2-ol essential for applications requiring a specific coordination environment.
- [1] Mori, I. (1975). Syntheses and Properties of 2′-Aminobiphenyl-2-ol and Its Copper(II) Complexes. Bulletin of the Chemical Society of Japan, 48(3), 911–913. View Source
- [2] PubChem. (2024). 2-Aminophenol (CID 5793). National Library of Medicine. View Source
